

# Application Notes and Protocols: CREKA Peptide in Breast Cancer Therapy

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## Compound of Interest

Compound Name: CREKA peptide

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## Introduction

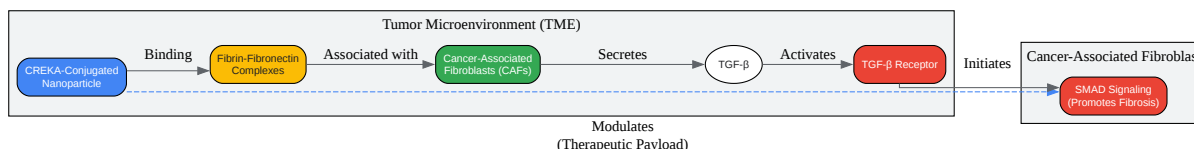
The **CREKA peptide** (Cys-Arg-Glu-Lys-Ala) is a tumor-homing pentapeptide identified through in vivo phage display in breast cancer models.[1][2] It exhibits a specific affinity for fibrin-fibronectin complexes, which are overexpressed in the tumor stroma and vasculature of various cancers, including breast cancer.[1][3][4] This targeting specificity makes CREKA a promising ligand for the delivery of therapeutic agents directly to the tumor microenvironment, thereby enhancing efficacy and reducing off-target side effects. These application notes provide a comprehensive overview of the use of CREKA in breast cancer therapy, including detailed experimental protocols and supporting data.

## Mechanism of Action

CREKA's primary mechanism of action is its ability to bind to clotted plasma proteins like fibrin and fibronectin within the tumor extracellular matrix (ECM).[1][3] This interaction is crucial for targeting therapeutic payloads to the tumor site. The tumor microenvironment is characterized by leaky vasculature and aberrant coagulation, leading to the deposition of fibrin-fibronectin complexes that are not prominently found in healthy tissues.[4] By targeting these complexes, CREKA-conjugated therapies can accumulate preferentially at the tumor site.[1] Some studies suggest that this targeting can also interfere with signaling pathways involved in tumor growth and metastasis, such as the TGF- $\beta$ /SMAD pathway, by modulating the tumor microenvironment.[1]

## Signaling Pathway

The following diagram illustrates the proposed signaling interaction of CREKA within the tumor microenvironment.



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Caption: CREKA targets fibrin-fibronectin in the TME, potentially modulating CAF activity.

## Applications in Breast Cancer Therapy

**CREKA peptide** is primarily utilized as a targeting moiety for various drug delivery systems, including:

- **Liposomes:** CREKA-functionalized liposomes have been shown to enhance the delivery of chemotherapeutics like doxorubicin to breast cancer cells.[1]
- **Nanoparticles:** Iron oxide, PEG, and other types of nanoparticles conjugated with CREKA have demonstrated improved tumor accumulation and therapeutic efficacy.[5][6]
- **Imaging Agents:** CREKA has been conjugated to imaging agents to enable the specific visualization of micrometastases in breast cancer models.[1]

## Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of CREKA-based therapies in breast cancer.

Table 1: In Vitro Cytotoxicity

Formulation	Cell Line	IC50 (μM) of Doxorubicin	Fold Change vs. Free Doxorubicin	Reference
Free Doxorubicin	MDA-MB-231	42 ± 4	-	[7]
Doxorubicin Solution (in presence of 20 μM Noscapine)	MDA-MB-231	0.05	840	[7]
CREKA-Nanocarrier (Noscapine + Doxorubicin)	MDA-MB-231	0.05 (Doxorubicin)	840	[7]

Table 2: Cellular Uptake and Tumor Reduction

Formulation	Cell Line/Animal Model	Cellular Uptake Increase (vs. non-targeted)	Tumor Volume Reduction	Reference
CREKA-Lipo-Dox	4T1 cells	~4-fold	60 mm <sup>3</sup> (vs. 150 mm <sup>3</sup> for non-targeted)	[1]
CRE-NP	TGF-β activated NIH3T3 cells	1.94-fold	Not specified	[1]
DPC@ICD-Gd-Tic	4T1 tumor-bearing mice	Not specified	~70% reduction in primary tumor volume	[1]

## Experimental Protocols

### Protocol 1: Preparation of CREKA-Functionalized Liposomes

This protocol describes the preparation of CREKA-modified liposomes encapsulating doxorubicin (CREKA-Lipo-Dox) using the lipid film hydration and extrusion method.[3][8]

#### Materials:

- Hydrogenated soy phosphatidylcholine (HSPC)
- Cholesterol
- DSPE-PEG(2000)
- DSPE-PEG(2000)-maleimide
- **CREKA peptide** with a free thiol group
- Doxorubicin hydrochloride
- Ammonium sulfate solution (0.25 M, pH 6.5)
- Chloroform
- Sephadex G-50 resin
- Phosphate-buffered saline (PBS)

#### Procedure:

- Dissolve HSPC, cholesterol, and DSPE-PEG(2000)-maleimide in chloroform in a round-bottom flask.
- Evaporate the chloroform using a rotary evaporator to form a thin lipid film.
- Further dry the film under vacuum for at least 2 hours to remove residual solvent.
- Hydrate the lipid film with a 0.25 M ammonium sulfate solution at 60°C for 30 minutes to a final lipid concentration of 16 mg/mL.[8]
- Extrude the resulting vesicle suspension sequentially through polycarbonate membranes with decreasing pore sizes (e.g., 400 nm, 200 nm, 100 nm) to obtain unilamellar liposomes

of a desired size.

- Remove the external ammonium sulfate by size exclusion chromatography using a Sephadex G-50 column equilibrated with PBS.
- Load doxorubicin into the liposomes by incubating the liposomes with a doxorubicin solution at 60°C for 30 minutes. The ammonium sulfate gradient drives the encapsulation of the drug.
- Remove unencapsulated doxorubicin by size exclusion chromatography.
- Conjugate the **CREKA peptide** to the liposome surface by incubating the maleimide-functionalized liposomes with the **CREKA peptide** (with a free thiol group) at room temperature for 12 hours. The maleimide group reacts with the thiol group of the cysteine in CREKA to form a stable thioether bond.
- Remove unconjugated peptide by dialysis or size exclusion chromatography.
- Characterize the CREKA-Lipo-Dox for size, zeta potential, drug encapsulation efficiency, and peptide conjugation efficiency.

## Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol determines the cytotoxic effect of CREKA-Doxorubicin formulations on breast cancer cells.<sup>[9][10]</sup>

Materials:

- Breast cancer cell line (e.g., MDA-MB-231, 4T1)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- CREKA-Lipo-Dox, non-targeted Lipo-Dox, and free Doxorubicin
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO)

- 96-well plates

#### Procedure:

- Seed breast cancer cells in 96-well plates at a density of  $5 \times 10^3$  to  $1 \times 10^4$  cells/well and allow them to adhere overnight.
- Prepare serial dilutions of free doxorubicin, non-targeted Lipo-Dox, and CREKA-Lipo-Dox in complete culture medium.
- Remove the old medium from the cells and add 100  $\mu$ L of the drug-containing medium to each well. Include wells with untreated cells as a control.
- Incubate the plates for 48-72 hours at 37°C in a 5% CO<sub>2</sub> incubator.
- After incubation, add 20  $\mu$ L of MTT solution to each well and incubate for another 4 hours.
- Carefully remove the medium and add 150  $\mu$ L of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate cell viability as a percentage of the untreated control and determine the IC<sub>50</sub> values for each formulation.

## Protocol 3: Cellular Uptake Study

This protocol assesses the cellular internalization of CREKA-conjugated nanoparticles using fluorescence microscopy.[3]

#### Materials:

- Breast cancer cell line (e.g., MDA-MB-231)
- Fluorescently labeled CREKA-nanoparticles (e.g., CREKA-NP-C6) and non-targeted nanoparticles.[3]
- Complete cell culture medium

- DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
- Paraformaldehyde (4% in PBS)
- Glass coverslips in 24-well plates

#### Procedure:

- Seed cells on glass coverslips in 24-well plates and allow them to attach overnight.
- Treat the cells with fluorescently labeled CREKA-nanoparticles and non-targeted nanoparticles at a specific concentration for various time points (e.g., 1, 4, 12 hours).
- After incubation, wash the cells three times with cold PBS to remove non-internalized nanoparticles.
- Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
- Wash the cells three times with PBS.
- Stain the cell nuclei with DAPI for 5 minutes.
- Wash the cells three times with PBS.
- Mount the coverslips on microscope slides.
- Visualize the cellular uptake of the nanoparticles using a fluorescence microscope. The fluorescence intensity within the cells can be quantified using image analysis software.

## Protocol 4: In Vivo Tumor Growth Inhibition Study

This protocol evaluates the anti-tumor efficacy of CREKA-based therapies in a murine breast cancer model.<sup>[1]</sup>

#### Materials:

- Female BALB/c or nude mice (6-8 weeks old)
- 4T1 or MDA-MB-231 breast cancer cells

- CREKA-Lipo-Dox, non-targeted Lipo-Dox, free Doxorubicin, and saline (control)
- Calipers for tumor measurement
- Syringes and needles for injection

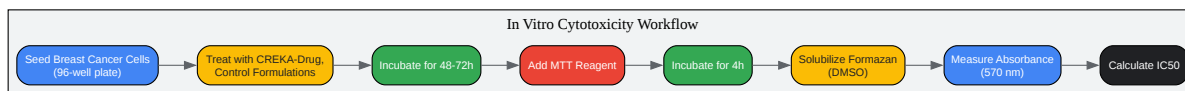
#### Procedure:

- Inject  $1 \times 10^6$  4T1 cells subcutaneously into the mammary fat pad of BALB/c mice.
- Allow the tumors to grow to a palpable size (e.g., 50-100 mm<sup>3</sup>).
- Randomly divide the mice into treatment groups (n=5-10 per group):
  - Saline control
  - Free Doxorubicin
  - Non-targeted Lipo-Dox
  - CREKA-Lipo-Dox
- Administer the treatments intravenously (e.g., via the tail vein) at a specified dose and schedule (e.g., 5 mg/kg doxorubicin equivalent, every 3 days for 5 doses).
- Measure the tumor volume every 2-3 days using calipers (Volume =  $0.5 \times \text{length} \times \text{width}^2$ ).
- Monitor the body weight of the mice as an indicator of toxicity.
- At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, immunohistochemistry).
- The number of lung metastatic nodules can also be counted to assess the effect on metastasis.[\[1\]](#)

## Experimental Workflows

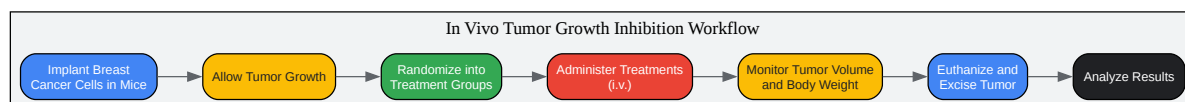
The following diagrams illustrate the general workflows for the key experiments described above.





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Caption: Workflow for determining the in vitro cytotoxicity of CREKA formulations.



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Caption: Workflow for assessing the in vivo efficacy of CREKA-based therapies.

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